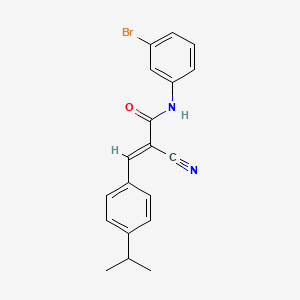

![molecular formula C25H26N6O4S B2539759 N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide CAS No. 872995-72-7](/img/structure/B2539759.png)

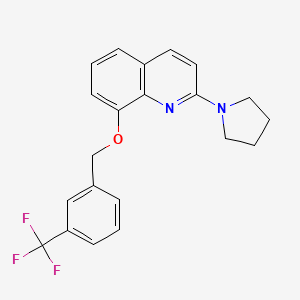

N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a derivative of the [1,2,4]triazolo[4,3-b]pyridazine class of compounds . These types of compounds are often studied for their potential antiviral and antimicrobial activities . The compound also contains an ethoxyphenyl group, a thioether linkage, and a methoxybenzamide group, which could potentially influence its biological activity.

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as IR spectroscopy and NMR spectroscopy .Aplicaciones Científicas De Investigación

Reactivity of 1,2,4-Triazole Derivatives

A study highlights the reactivity of 1,2,4-triazole-3-thione derivatives, emphasizing their antioxidant and antiradical activities, and compares them to biogenic amino acids like cysteine due to the presence of free SH-groups in their structure. This suggests potential applications in mitigating oxidative stress and managing conditions associated with high oxidative damage (Kaplaushenko, 2019).

Synthesis and Applications of 1,2,4-Triazole Derivatives

Another study discusses the synthesis and physico-chemical properties of 3-thio and 3-thio-4-amino derivatives of 1,2,4-triazole, indicating their widespread use in pharmaceuticals, agriculture, and various industrial applications. These derivatives exhibit a wide range of biological activities, including antimicrobial and anticorrosive properties, showcasing their versatility and potential for diverse scientific applications (Parchenko, 2019).

Antibacterial Activity of Triazole Hybrids

Research on 1,2,3-triazole and 1,2,4-triazole-containing hybrids against Staphylococcus aureus updates the development of these compounds as antibacterial agents. The study highlights their potential dual or multiple mechanisms of action against various bacterial strains, including drug-resistant forms, underscoring the critical role of triazole derivatives in addressing antibiotic resistance (Li & Zhang, 2021).

Triazoles in Fine Organic Synthesis

A review on amino-1,2,4-triazoles as raw materials for the fine organic synthesis industry discusses their use in producing agricultural products, pharmaceuticals, dyes, and high-energy materials. This highlights the chemical's foundational role in synthesizing compounds for a broad spectrum of industrial and medical applications (Nazarov et al., 2021).

Mecanismo De Acción

Target of Action

The compound contains a triazole moiety, which is known to bind with a variety of enzymes and receptors in biological systems . .

Mode of Action

Triazole compounds are known for their versatile biological activities . They can interact with their targets through hydrogen bonding, given their hydrogen bond accepting and donating characteristics .

Biochemical Pathways

Triazole compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Result of Action

Given the broad range of biological activities exhibited by triazole compounds , it’s possible that this compound could have multiple effects at the molecular and cellular level.

Propiedades

IUPAC Name |

N-[2-[6-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]ethyl]-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26N6O4S/c1-3-35-20-10-6-18(7-11-20)27-23(32)16-36-24-13-12-21-28-29-22(31(21)30-24)14-15-26-25(33)17-4-8-19(34-2)9-5-17/h4-13H,3,14-16H2,1-2H3,(H,26,33)(H,27,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMMAVBKTPJVPHN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)CSC2=NN3C(=NN=C3CCNC(=O)C4=CC=C(C=C4)OC)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26N6O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

506.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-(6-((2-((4-ethoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methoxybenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

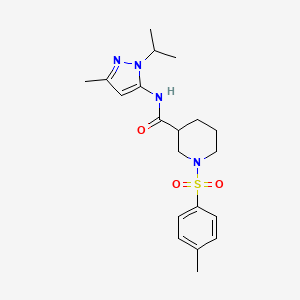

![2-{(E)-2-[4-(tert-butyl)phenyl]ethenyl}-1-methylpyridinium iodide](/img/structure/B2539676.png)

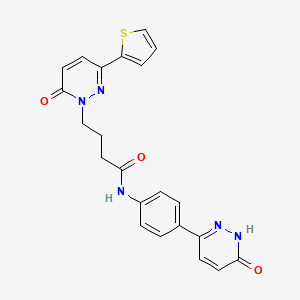

![3,4-dimethoxy-N-(2-(4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2539680.png)

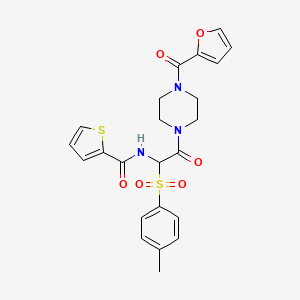

![4-(2-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2539685.png)

![3-isobutyl-1,7-dimethyl-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2539690.png)

![Methyl 2-((4-oxo-3-(4-(trifluoromethoxy)phenyl)-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2539691.png)

![3-[Methyl(phenyl)amino]propan-1-ol](/img/structure/B2539699.png)